2-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methylquinoline-4-carboxamide
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Overview
Description
2-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methylquinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methoxypropyl group, and a methylquinoline carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-methoxypropylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 3-methylquinoline-4-carboxylic acid under acidic conditions to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methylquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The pathways involved often include the inhibition of key enzymes or the induction of oxidative stress, which can trigger apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-hydroxy-4-methoxyphenyl) ethyl-1-O-β-D-(4-O-feruloyl) glucopyranoside
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
Compared to similar compounds, 2-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methylquinoline-4-carboxamide stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H24N2O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H24N2O3/c1-15-20(22(25)23-13-6-14-26-2)18-7-4-5-8-19(18)24-21(15)16-9-11-17(27-3)12-10-16/h4-5,7-12H,6,13-14H2,1-3H3,(H,23,25) |
InChI Key |
YOWRHFCVUSYJGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NCCCOC |
Origin of Product |
United States |
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